molecular formula C18H17ClFNO B12479236 2-(4-chlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

2-(4-chlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B12479236
M. Wt: 317.8 g/mol
InChI Key: GNROCHHGHQXURX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 6-fluoro-2-methylquinoline.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the quinoline ring.

    Final Product Formation: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Automated Reactors: Use of automated reactors to control temperature, pressure, and reaction time.

    Catalysts: Employment of catalysts to enhance reaction rates and selectivity.

    Purification: Implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(6-fluoroquinolin-1-yl)ethanone
  • 2-(4-chlorophenyl)-1-(2-methylquinolin-1-yl)ethanone
  • 2-(4-chlorophenyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

Uniqueness

2-(4-chlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This structural feature may contribute to its distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H17ClFNO

Molecular Weight

317.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C18H17ClFNO/c1-12-2-5-14-11-16(20)8-9-17(14)21(12)18(22)10-13-3-6-15(19)7-4-13/h3-4,6-9,11-12H,2,5,10H2,1H3

InChI Key

GNROCHHGHQXURX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)CC3=CC=C(C=C3)Cl)C=CC(=C2)F

Origin of Product

United States

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